Cas no 1353967-76-6 ({4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester)

{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a specialized organic compound featuring a cyclohexyl backbone functionalized with an ethylamino-chloroacetyl group and a benzyl carbamate moiety. This structure lends itself to applications in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The chloroacetyl group offers reactivity for further functionalization, while the benzyl ester provides stability and controlled release properties. Its well-defined stereochemistry and purity make it suitable for precise synthetic routes. The compound is typically handled under controlled conditions due to its reactive chloroacetyl component, ensuring optimal performance in targeted chemical transformations.
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester structure
1353967-76-6 structure
Product name:{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No:1353967-76-6
MF:C18H25ClN2O3
MW:352.855704069138
CID:2160865

{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
    • (1R,4R)-{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
    • Benzyl (4-(2-chloro-N-ethylacetamido)cyclohexyl)carbamate
    • AM93602
    • AM102060
    • Benzyl {trans-4-[(chloroacetyl)(ethyl)amino]cyclohexyl}carbamate
    • {4-[(2-Chloroacetyl)ethylamino]cyclohexyl}carbamic acid benzyl ester
    • (1R,4R)-{4-[(2-Chloroacetyl)ethylamino]cyclohexyl}carbamic acid benzyl ester
    • Inchi: 1S/C18H25ClN2O3/c1-2-21(17(22)12-19)16-10-8-15(9-11-16)20-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,20,23)
    • InChI Key: HZFHHPHIJGUYNA-UHFFFAOYSA-N
    • SMILES: ClCC(N(CC)C1CCC(CC1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 405
  • Topological Polar Surface Area: 58.6

{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
081495-500mg
4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
1353967-76-6
500mg
£694.00 2022-03-01

{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Related Literature

Additional information on {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Recent Advances in the Study of {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353967-76-6)

The compound {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353967-76-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel pharmacologically active molecules. Its unique structural features, including the chloroacetyl and carbamic acid benzyl ester moieties, make it a versatile building block for the development of targeted therapies. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting specific enzymes involved in disease pathways, such as cancer and neurodegenerative disorders.

One of the most notable advancements in the study of 1353967-76-6 is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling, and their dysregulation is often associated with various diseases. Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against selected kinases, suggesting its potential as a lead compound for further optimization. These findings are supported by molecular docking studies, which reveal strong interactions between the compound and the active sites of target kinases.

In addition to its role in kinase inhibition, recent research has explored the compound's potential in modulating other biological targets. For instance, studies have investigated its effects on G-protein-coupled receptors (GPCRs), which are important drug targets for a wide range of therapeutic areas. Early results indicate that 1353967-76-6 and its analogs can selectively interact with specific GPCR subtypes, opening new avenues for the development of novel therapeutics.

The synthetic accessibility of {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester has also been a focus of recent investigations. Researchers have developed efficient and scalable synthetic routes to produce this compound with high purity and yield. These advancements are crucial for enabling large-scale production and further pharmacological evaluation. Moreover, the compound's stability under various conditions has been characterized, providing valuable insights for its formulation and delivery in potential clinical applications.

Despite these promising developments, challenges remain in the optimization of 1353967-76-6 for therapeutic use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive structure-activity relationship (SAR) studies. Ongoing research efforts are focused on modifying the compound's structure to enhance its pharmacokinetic and pharmacodynamic properties while maintaining its biological activity.

In conclusion, {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353967-76-6) represents a promising scaffold for the development of novel therapeutic agents. Its versatility as a synthetic intermediate and its ability to interact with multiple biological targets underscore its potential in drug discovery. Future studies will likely focus on further elucidating its mechanism of action and optimizing its properties for clinical translation. This compound continues to be a valuable tool for researchers in the chemical biology and medicinal chemistry fields.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD